5-bromo-4-fluoro-1H-indole-2-carboxylic acid physicochemical properties
5-bromo-4-fluoro-1H-indole-2-carboxylic acid physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-4-fluoro-1H-indole-2-carboxylic acid
Foreword for the Modern Researcher: The indole scaffold remains a cornerstone of medicinal chemistry, serving as the foundation for numerous therapeutic agents. The strategic placement of halogen substituents can profoundly modulate a molecule's electronic properties, lipophilicity, and metabolic stability, making compounds like 5-bromo-4-fluoro-1H-indole-2-carboxylic acid valuable building blocks for targeted drug design. This guide moves beyond a simple data sheet to provide a deeper understanding of the core physicochemical properties of this compound, explaining the causality behind its expected characteristics and providing robust, field-proven protocols for their experimental determination. This document is intended to empower researchers, scientists, and drug development professionals to effectively utilize this molecule in their discovery pipelines.
Core Molecular Attributes and Structural Identity
5-bromo-4-fluoro-1H-indole-2-carboxylic acid is a disubstituted indole derivative featuring both bromine and fluorine atoms on the benzene ring portion of the scaffold. These electron-withdrawing halogens, combined with the carboxylic acid group, create a unique electronic and steric profile that dictates its physical and chemical behavior. The indole N-H and the carboxylic acid group provide sites for hydrogen bonding, which significantly influences properties like melting point and solubility.
Table 1: Compound Identification and Structural Descriptors
| Parameter | Value | Source |
|---|---|---|
| Chemical Name | 5-bromo-4-fluoro-1H-indole-2-carboxylic acid | [1] |
| CAS Number | 1784350-40-8 | [1][2] |
| Molecular Formula | C₉H₅BrFNO₂ | [2][3] |
| Molecular Weight | 258.04 g/mol | [2] |
| Monoisotopic Mass | 256.94876 Da | [3] |
| SMILES | O=C(C(N1)=CC2=C1C=CC(Br)=C2F)O | [2] |
| InChI Key | HGVPFLPUPKGLNK-UHFFFAOYSA-N |[3] |
Caption: Chemical structure of 5-bromo-4-fluoro-1H-indole-2-carboxylic acid.
Fundamental Physicochemical Properties
A compound's utility in research and development is fundamentally governed by its physicochemical properties. These parameters influence everything from reaction kinetics to bioavailability.[4] While specific experimental data for this exact molecule is limited in public literature, we can derive authoritative estimations from closely related analogs and predictive models.
Table 2: Summary of Key Physicochemical Properties
| Property | Value / Expected Range | Rationale / Comparative Data |
|---|---|---|
| Appearance | White to off-white or light brown solid | Based on analogs like 5-bromo-1H-indole-2-carboxylic acid.[5][6] |
| Melting Point | >260 °C (with decomposition) | No experimental data available. Related compounds have high melting points: 5-bromo-1H-indole-2-carboxylic acid (287-288 °C)[5] and 5-fluoroindole-2-carboxylic acid (259 °C, dec.).[7] |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in water | The polar groups allow solubility in polar aprotic solvents, a common characteristic for this class of compounds.[5] |
| pKa | ~4.0 - 4.5 (Predicted) | The predicted pKa for 5-bromoindole-2-carboxylic acid is 4.25.[8] Standard carboxylic acids are in the 4-5 range.[9] |
Solubility Profile: A Critical Parameter for Biological Assays
Solubility is a critical determinant of a compound's behavior in both chemical reactions and biological systems.[10] Poor aqueous solubility, in particular, can be a major hurdle in drug development, affecting absorption and leading to unreliable results in in-vitro assays.[10]
Expected Behavior: Based on its structure and data from analogs like 5-bromo-1H-indole-2-carboxylic acid, this compound is expected to be readily soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), but will likely exhibit low solubility in water.[5]
Causality:
-
Driving Forces for Solubility: The carboxylic acid and indole N-H moieties are polar and can act as hydrogen bond donors and acceptors, facilitating dissolution in polar solvents.
-
Limiting Factors: The rigid, polycyclic aromatic core, further enlarged by a bromine atom, is hydrophobic and significantly limits aqueous solubility. The strong intermolecular hydrogen bonds in the solid crystal lattice require a high amount of energy to disrupt, favoring dissolution only in solvents that can effectively solvate the individual molecules.
Protocol 1: Experimental Determination of Thermodynamic Solubility (Shake-Flask Method)
This protocol describes the "gold standard" shake-flask method for determining thermodynamic solubility, a self-validating system that ensures the solution has reached equilibrium.[10]
-
Preparation: Add an excess amount of solid 5-bromo-4-fluoro-1H-indole-2-carboxylic acid (e.g., 2-5 mg) to a known volume (e.g., 1 mL) of the desired solvent (e.g., PBS buffer, DMSO) in a glass vial. The presence of undissolved solid at the end of the experiment is crucial for confirming that a saturated solution was achieved.[10]
-
Equilibration: Seal the vials and place them on an orbital shaker or with a magnetic stir bar. Agitate at a constant temperature (e.g., 25 °C) for 24 hours. This extended period is necessary to ensure the system reaches thermodynamic equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand for at least 1 hour for the undissolved solid to settle. For aqueous buffers, centrifugation (e.g., 15,000 rpm for 15 minutes) is highly recommended to pellet all suspended microcrystals.
-
Sampling: Carefully collect a precise aliquot of the clear supernatant from the top layer, taking extreme care not to disturb the solid pellet.
-
Quantification: Dilute the supernatant with an appropriate mobile phase and analyze the concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), against a standard curve prepared with known concentrations of the compound.[10]
-
Calculation: Determine the solubility by multiplying the measured concentration by the dilution factor. Express the final value in units such as mg/mL or µM.
Caption: Workflow for the shake-flask solubility determination method.
Acidity and Ionization State (pKa)
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group. It defines the pH at which the compound exists as a 50:50 mixture of its neutral (protonated) and anionic (deprotonated) forms. This is a critical parameter in drug discovery, as the ionization state of a molecule affects its solubility, permeability across biological membranes, and interaction with its protein target.[4]
Expected Behavior: The pKa is predicted to be in the range of 4.0-4.5.[8][9] At physiological pH (~7.4), the carboxylic acid will be almost entirely deprotonated, existing as a negatively charged carboxylate. This negative charge will increase aqueous solubility but can decrease cell membrane permeability.
Causality: The acidity of the carboxylic acid proton is enhanced by the electron-withdrawing nature of the bromo- and fluoro-substituted indole ring system, which helps to stabilize the resulting carboxylate anion.
Protocol 2: Experimental Determination of pKa (Potentiometric Titration)
-
Sample Preparation: Accurately weigh and dissolve a sample of the compound in a suitable co-solvent system (e.g., methanol/water) to achieve a known concentration (e.g., 1-5 mM).
-
Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Use a calibrated pH electrode to monitor the pH.
-
Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a micro-burette.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized. Specialized software can be used to calculate the pKa from the first derivative of the titration curve.
Spectroscopic Profile for Structural Verification
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound.[11] While specific spectra for this compound are not publicly available, its structure allows for clear predictions of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The spectrum is expected to show a characteristic broad singlet for the indole N-H proton, typically downfield (> 8 ppm).[12] The aromatic region will display signals corresponding to the protons on the indole ring, with their chemical shifts and coupling patterns influenced by the bromine and fluorine substituents.
-
¹³C NMR: The spectrum will show nine distinct carbon signals. The carboxyl carbon (C =O) will be the most downfield signal (typically > 160 ppm). The other eight signals will correspond to the carbons of the indole ring.
-
¹⁹F NMR: A single resonance is expected, and its coupling to nearby protons can further aid in structural confirmation.
Mass Spectrometry (MS)
Mass spectrometry provides the exact mass of the compound. The most telling feature will be the isotopic pattern of the molecular ion peak. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br are ~50:50), the mass spectrum will exhibit two peaks of almost equal intensity for the molecular ion, one for the molecule containing ⁷⁹Br and another, two mass units higher, for the molecule containing ⁸¹Br.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by several key absorption bands that confirm the presence of the principal functional groups:
-
A broad O-H stretching band from the carboxylic acid, typically around 2500-3300 cm⁻¹.
-
A sharp N-H stretching band from the indole ring, around 3300-3500 cm⁻¹.
-
A strong C=O stretching band from the carbonyl of the carboxylic acid, typically around 1680-1710 cm⁻¹.
Safety and Handling
For research and development purposes, proper handling is paramount. While a specific safety data sheet for this compound is not widely available, data from structurally related compounds provides guidance.
-
Hazard Classification: Based on analogs, this compound should be handled as a potential irritant. GHS classifications for related indoles include warnings for skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335).[1][13][14]
-
Handling Recommendations:
Conclusion
5-bromo-4-fluoro-1H-indole-2-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry. Its key physicochemical properties—high melting point, moderate pKa, and solubility in polar aprotic solvents—are dictated by a combination of its rigid aromatic core, hydrogen-bonding capabilities, and the electronic influence of its halogen substituents. A thorough understanding and experimental validation of these properties, using the robust protocols outlined in this guide, are essential for any researcher aiming to leverage this molecule in the synthesis of novel therapeutic agents.
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